1-Nitro-2-vinyl-benzene

Catalog No.
S1893747
CAS No.
579-71-5
M.F
C8H7NO2
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitro-2-vinyl-benzene

CAS Number

579-71-5

Product Name

1-Nitro-2-vinyl-benzene

IUPAC Name

1-ethenyl-2-nitrobenzene

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C8H7NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2

InChI Key

VKVLTUQLNXVANB-UHFFFAOYSA-N

SMILES

C=CC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

C=CC1=CC=CC=C1[N+](=O)[O-]

1-Nitro-2-vinyl-benzene, with the chemical formula C8H7NO2 and CAS number 579-71-5, is an organic compound characterized as a yellow liquid with a strong odor. It features a vinyl group attached to a benzene ring, along with a nitro group in the ortho position relative to the vinyl group. This structural arrangement gives it unique chemical properties and reactivity. The compound is primarily utilized in the synthesis of various pharmaceuticals and dyes, making it significant in industrial applications .

Due to the limited information on 1-NVP, it is essential to handle it with caution as a nitro-aromatic compound. Nitroaromatic compounds can have various hazards, including:

  • Explosivity: In certain conditions, nitro groups can make a molecule explosive [].
  • Toxicity: Nitroaromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin [].
  • Flammability: Nitroaromatic compounds may be flammable [].
  • Monomer for Polymer Synthesis

    Due to its vinyl group (CH=CH2), 1-Nitro-2-vinyl-benzene has the potential to act as a monomer, a building block for polymers. Research on the specific polymers it can form and their properties is limited, but its similarity to styrene, a common industrial monomer, suggests possibilities for further exploration [].

  • Organic Synthesis Intermediate

    The presence of both a nitro group (NO2) and a vinyl group makes 1-Nitro-2-vinyl-benzene an interesting intermediate for organic synthesis. The reactive nature of these functional groups could allow for various chemical transformations to synthesize more complex molecules. However, specific examples of its use in organic synthesis haven't been widely documented yet [].

  • Material Science Applications

    The combination of aromatic and nitro groups in 1-Nitro-2-vinyl-benzene might be useful in material science research. Nitro groups can influence conductivity and other properties of materials, while aromatic rings provide rigidity. More research is needed to determine if 1-Nitro-2-vinyl-benzene holds promise for developing novel materials [].

  • Oxidation: The nitro group can undergo oxidation reactions, which may lead to the formation of nitro derivatives or other functional groups.
  • Electrophilic Substitution: The presence of the nitro group, which is an electron-withdrawing group, can influence electrophilic aromatic substitution reactions on the benzene ring.
  • Polymerization: The vinyl group allows for polymerization reactions, potentially leading to the formation of larger macromolecules.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods exist for synthesizing 1-nitro-2-vinyl-benzene:

  • Nitration of Vinylbenzene: This method involves the nitration of vinylbenzene using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to favor the ortho substitution.
  • Vinylation of Nitrobenzene: Another approach is to perform a vinylation reaction on nitrobenzene using suitable reagents such as sodium hydride and vinyl halides.
  • Rearrangement Reactions: Certain rearrangement reactions involving other precursors can yield 1-nitro-2-vinyl-benzene as a product .

These synthesis methods demonstrate the compound's accessibility for laboratory and industrial applications.

1-Nitro-2-vinyl-benzene finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its reactive functional groups.
  • Dyes: The compound is used in dye manufacturing processes, contributing to color development in textiles and other materials.
  • Polymer Chemistry: Its vinyl group allows for incorporation into polymeric materials, enhancing properties like flexibility and strength .

Interaction studies involving 1-nitro-2-vinyl-benzene primarily focus on its reactivity with nucleophiles due to the electrophilic nature of its nitro group. These studies can provide insights into potential applications in drug design and materials science. Understanding how this compound interacts with various biological systems could also pave the way for novel therapeutic agents.

Several compounds share structural similarities with 1-nitro-2-vinyl-benzene, each possessing unique characteristics:

Compound NameStructure FeaturesUnique Properties
NitrobenzeneBenzene ring with one nitro groupUsed as a solvent; toxic and carcinogenic
VinylbenzeneBenzene ring with one vinyl groupKey precursor for styrene production
4-NitrostyreneBenzene ring with a nitro group at para positionExhibits different reactivity due to position of nitro
2-NitrophenolPhenol structure with a nitro groupDisplays acidic properties; used in dyeing processes

The uniqueness of 1-nitro-2-vinyl-benzene lies in its combination of both vinyl and nitro functional groups in an ortho arrangement, which influences its reactivity and applications compared to these similar compounds .

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Nitrostyrene

Dates

Modify: 2023-08-16

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